N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS2/c22-18-12-11-17(27-18)16-13-26-21(23-16)24-20(25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXGPQOKJMYRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of thiazole derivatives and features a complex structure that includes:
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Thiophene Ring : A five-membered ring made up of four carbon atoms and one sulfur atom.
- Diphenylacetamide Moiety : This part consists of two phenyl groups attached to an acetamide group.
The molecular formula for this compound is with a molecular weight of approximately 334.85 g/mol.
Antimicrobial Activity
Research indicates that thiazole derivatives are known for their antimicrobial properties. The presence of the thiazole ring in this compound enhances its ability to inhibit the growth of various bacterial and fungal strains. Studies have shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Compound Name | Activity Type | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Various bacterial strains |
| Other Thiazole Derivatives | Antifungal | Fungal species |
The mechanism of action for these compounds often involves disruption of cell wall synthesis or interference with nucleic acid metabolism in microorganisms .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against human breast adenocarcinoma (MCF7) cell lines.
In a study utilizing the Sulforhodamine B (SRB) assay, it was found that compounds containing thiazole rings exhibited significant cytotoxic effects on cancer cells. The presence of electron-withdrawing groups like chlorine further enhances the anticancer activity by increasing the compound's reactivity towards biological targets .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : It is hypothesized that this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response and cancer progression.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Evaluation : A study assessed various thiazole derivatives for their antimicrobial activity using a turbidimetric method. Results indicated that compounds similar to this compound exhibited significant inhibition against both bacterial and fungal strains.
- Cytotoxicity Assays : In vitro assays on MCF7 cells revealed that this compound significantly reduced cell viability in a dose-dependent manner. This suggests its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on variations in the thiazole substituents and acetamide side chains. Key comparisons include:
Key Structural Differences :
- Chlorothiophene vs. Chlorophenyl : The 5-chlorothiophen-2-yl group in the target compound introduces sulfur-mediated electronic effects and planar geometry, contrasting with the twisted dichlorophenyl group in . This may enhance π-π stacking with enzyme active sites.
- Diphenylacetamide vs.
Physicochemical and Crystallographic Properties
- Crystal Packing : The target compound’s diphenyl groups likely adopt a dihedral angle close to 85° (similar to 2,2-diphenylacetamide derivatives ), promoting R₂²(8) hydrogen-bonded motifs as seen in .
- Solubility : Sulfamoyl-substituted analogues (e.g., ) exhibit higher aqueous solubility compared to the chlorothiophene variant, which may limit bioavailability.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of α-haloketones with thiourea derivatives. Subsequent acylation introduces the diphenylacetamide group. Key parameters include:
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene chlorination at C5, thiazole N-linkage) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 416.9 for C₁₅H₁₀ClFN₂O₃S₃) .
- X-ray Crystallography : Resolve crystal structures using SHELX programs to confirm bond angles and stereochemistry .
Q. What strategies ensure compound stability during storage and biological assays?
- Methodological Answer :
- Storage : Argon-atmosphere vials at –20°C in desiccated conditions to prevent hydrolysis of the acetamide group .
- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Q. Which purity assessment methods are most reliable for this compound?
- Methodological Answer :
- HPLC-PDA : Purity >98% confirmed via reverse-phase chromatography (λ = 254 nm) .
- Elemental Analysis : Carbon/nitrogen percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 5-chlorothiophene with bromo or methoxy groups) and assess changes in activity .
- Bioactivity Assays : Test against enzyme targets (e.g., COX/LOX isoforms) using in vitro inhibition assays (IC₅₀ determination) .
- Data Correlation : Use multivariate analysis to link electronic (Hammett σ) or steric parameters (Taft’s Es) to activity trends .
Q. How should researchers resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal platforms (e.g., cell-free vs. cell-based assays) to rule out false positives .
- Metabolic Stability Testing : Use liver microsomes to assess if inactive results in vivo stem from rapid hepatic clearance .
Q. What computational tools are suitable for predicting target interactions or binding modes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 active site) .
- MD Simulations : GROMACS for 100-ns trajectories to evaluate binding stability under physiological conditions .
- QSAR Models : Employ MOE or RDKit to correlate descriptors (logP, polar surface area) with experimental IC₅₀ values .
Q. What experimental approaches elucidate the mechanism of action in antimicrobial or anticancer studies?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated probes to isolate interacting proteins .
- Transcriptomics : RNA-seq on treated bacterial/cancer cells to identify dysregulated pathways (e.g., folate biosynthesis) .
Q. How can researchers address low solubility in aqueous buffers during in vitro testing?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
